molecular formula C17H16N2O2 B5647022 2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol

2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol

Cat. No. B5647022
M. Wt: 280.32 g/mol
InChI Key: GIHKGGCDNBVFBR-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-O-CH3) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones . Methoxyphenyl groups can be introduced through various methods, such as Friedel-Crafts alkylation .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. Pyrazoles are known to participate in various chemical reactions, including substitutions and additions . Methoxyphenyl groups can also undergo a variety of reactions, such as demethylation and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, properties such as melting point, boiling point, solubility, and stability can be influenced by factors like molecular weight, polarity, and the presence of functional groups .

Future Directions

The study of pyrazole derivatives and other similar compounds is a vibrant field of research, with potential applications in pharmaceuticals and materials science . Future research could explore the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-8-14(17(20)9-11)16-10-15(18-19-16)12-4-6-13(21-2)7-5-12/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHKGGCDNBVFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-methylphenol

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